1-(Hydroxymethyl)-5,5-dimethylhydantoin

Antimicrobial efficacy Preservative formulation MIC determination

Source MDMH (CAS 116-25-6), the monomethylol dimethylhydantoin preservative offering superior control over formaldehyde release. With a single N-hydroxymethyl group, it delivers approximately half the formaldehyde per mole versus dimethylolated analogs, enabling robust antimicrobial protection at a 0.2% MIC while reducing cumulative exposure burden. This kinetic profile is ideal for rinse-off products, sensitive-skin leave-on formulations, and synergistic preservative blends. Secure high-purity (>98%) material for optimized personal care, cosmetic, and industrial slimicide applications.

Molecular Formula C6H10N2O3
Molecular Weight 158.16 g/mol
CAS No. 116-25-6
Cat. No. B089587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Hydroxymethyl)-5,5-dimethylhydantoin
CAS116-25-6
Synonyms1-monomethylol-5,5-dimethylhydantoin
cpd with unspecified hydroxymethyl locants of 1-monomethylol-5,5-dimethylhydantoin
methyloldimethylhydantoin
Molecular FormulaC6H10N2O3
Molecular Weight158.16 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC(=O)N1CO)C
InChIInChI=1S/C6H10N2O3/c1-6(2)4(10)7-5(11)8(6)3-9/h9H,3H2,1-2H3,(H,7,10,11)
InChIKeySIQZJFKTROUNPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.32 M
Freely soluble

1-(Hydroxymethyl)-5,5-dimethylhydantoin: Technical Baseline for Procurement and Formulation


1-(Hydroxymethyl)-5,5-dimethylhydantoin (CAS 116-25-6), also known as monomethylol dimethylhydantoin (MDMH), is an imidazolidine-2,4-dione derivative bearing a single N-hydroxymethyl group [1]. This structural feature enables it to function as a controlled formaldehyde releaser, providing broad-spectrum antimicrobial activity while maintaining a distinct release profile relative to dimethylolated analogs [2]. It is recognized as a preservative agent in cosmetics and personal care formulations and is also a known decomposition product of DMDM hydantoin [3].

Why 1-(Hydroxymethyl)-5,5-dimethylhydantoin Cannot Be Casually Substituted: Key Procurement Considerations


Formaldehyde-releasing preservatives are not interchangeable due to significant differences in formaldehyde donation stoichiometry, release kinetics, and sensitization profiles [1]. 1-(Hydroxymethyl)-5,5-dimethylhydantoin contains a single hydroxymethyl group, yielding approximately half the formaldehyde-releasing capacity per mole compared to dimethylol dimethylhydantoin (DMDM hydantoin) [2]. This translates directly to differentiated minimum inhibitory concentrations (MICs) and distinct formulation requirements [2]. Additionally, variations in hydrolytic stability and co-reactivity with formaldehyde in patch testing further underscore the need for compound-specific selection rather than class-based substitution [3].

Quantitative Differentiation of 1-(Hydroxymethyl)-5,5-dimethylhydantoin vs. Key Comparators


Minimum Inhibitory Concentration (MIC): Direct Comparison with DMDM Hydantoin

The monomethylolated hydantoin derivative MDMH is effective at a minimum inhibitory concentration (MIC) of 0.2%, whereas the dimethylolated derivative DMDMH is effective at an MIC of 0.1% [1]. This twofold difference directly reflects the halved formaldehyde donation capacity of MDMH, which possesses a single hydroxymethyl group per molecule compared to two in DMDMH [1].

Antimicrobial efficacy Preservative formulation MIC determination

Theoretical Formaldehyde Release Capacity: Stoichiometric Limitation vs. DMDM Hydantoin

1-(Hydroxymethyl)-5,5-dimethylhydantoin (MDMH) possesses one N-hydroxymethyl group per molecule, enabling donation of one molar equivalent of formaldehyde upon hydrolysis [1]. In contrast, 1,3-bis(hydroxymethyl)-5,5-dimethylhydantoin (DMDM hydantoin) contains two such groups, donating two molar equivalents of formaldehyde per molecule [1]. The theoretical available formaldehyde for MDMH is approximately 19% w/w [2], while DMDM hydantoin typically exhibits a total formaldehyde content of 17-18.5% w/w in commercial preparations . However, the per-mole formaldehyde release capacity of MDMH is precisely half that of DMDMH [1].

Formaldehyde release Stoichiometry Preservative mechanism

Formaldehyde Release Kinetics: Hydrolytic Half-Life at Physiological pH

The N-hydroxymethyl hydantoins, including the 5,5-dimethylhydantoin derivative, undergo rapid hydroxide ion-catalyzed cleavage to formaldehyde and the parent hydantoin under physiological conditions (pH 7.4, 37°C) [1]. Calculated half-lives range from 0.1 to 6.9 seconds, with the specific rate constant for the dimethylhydantoin derivative determined to be 1.0 × 10⁷ M⁻¹ min⁻¹ [1]. This rapid decomposition contrasts with the slower, sustained release profile often observed for dimethylol urea-based preservatives [2].

Hydrolysis kinetics Formaldehyde release rate Physiological conditions

Dermal Sensitization Potential: Patch Test Reactivity vs. Formaldehyde and Other Releasers

In a multi-center retrospective analysis of 15,067 patients, DMDM hydantoin (the dimethylolated analog) exhibited 83.3% isolated positive reactions without co-reactivity to formaldehyde 2% aq., indicating that sensitization to this compound is largely independent of formaldehyde allergy [1]. By comparison, imidazolidinyl urea and diazolidinyl urea showed lower isolated reaction rates of 67.4% and 64%, respectively [1]. While direct patch test data for MDMH are not available in this dataset, its structural similarity to DMDM hydantoin and shared formaldehyde-release mechanism suggest a comparable sensitization profile, with the potential for reduced reactivity due to lower formaldehyde donation capacity [2].

Allergic contact dermatitis Patch testing Formaldehyde releaser sensitization

Evidence-Based Application Scenarios for 1-(Hydroxymethyl)-5,5-dimethylhydantoin


Cosmetic Preservation Requiring Reduced Formaldehyde Loading

For formulations where regulatory or safety considerations mandate lower total formaldehyde exposure, 1-(Hydroxymethyl)-5,5-dimethylhydantoin offers a distinct advantage over DMDM hydantoin. With half the formaldehyde donation capacity per molecule [1], MDMH enables formulators to achieve antimicrobial protection while reducing the cumulative formaldehyde burden. This is particularly relevant for leave-on products and formulations intended for sensitive skin, where minimizing formaldehyde release is a critical design parameter. The compound's use at 0.1-10% in cosmetic preparations provides formulation flexibility while maintaining preservative efficacy [2].

Rapid-Onset Antimicrobial Action in Rinse-Off Formulations

The rapid hydrolytic cleavage of N-hydroxymethyl hydantoins (half-life 0.1-6.9 seconds at pH 7.4, 37°C) ensures immediate formaldehyde release upon contact with aqueous media [3]. This kinetic profile is ideally suited for rinse-off products such as shampoos, body washes, and facial cleansers, where rapid antimicrobial action during the brief contact time is essential. The compound's free solubility in water further supports homogeneous distribution in aqueous formulations .

Synergistic Preservation Systems for Broad-Spectrum Coverage

MDMH can be incorporated into synergistic antimicrobial compositions alongside other formaldehyde donors or complementary preservatives [4]. The differentiated MIC of 0.2% compared to DMDMH's 0.1% allows for precise tuning of preservative blends to achieve target efficacy while managing total preservative load [1]. Such combinations are particularly valuable for complex emulsions and surfactant-based systems where single-preservative approaches may fail to provide adequate protection against the full spectrum of bacteria, yeasts, and molds.

Industrial Slimicide and Paper Processing Adjuvant

Beyond personal care, 1-(Hydroxymethyl)-5,5-dimethylhydantoin is approved by the FDA for use as an adjuvant in the bleaching of recycled paper and board intended for food packaging [5]. Its antimicrobial properties also make it effective as a slimicide to prevent algae, bacterial, and fungal growth in industrial water systems . The compound's stability under ambient conditions (melting point 104-106°C, stable at room temperature and pressure) facilitates handling and storage in industrial settings .

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